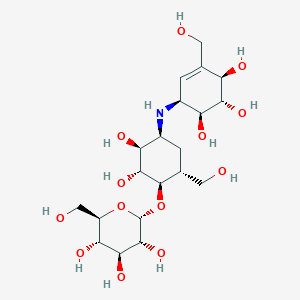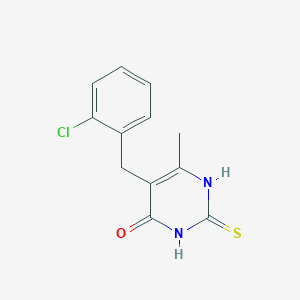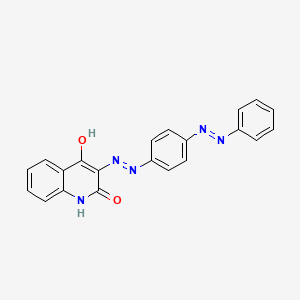
Validamycins
Overview
Description
Validamycin is an antibiotic and fungicide produced by Streptomyces hygroscopicus. It is used as an inhibitor of trehalase . It is used for the control of sheath blight of rice and damping-off of cucumbers . The IUPAC name of Validamycin is (1 R ,2 R ,3 S ,4 S ,6 R )-2,3-Dihydroxy-6- (hydroxymethyl)-4- { [ (1 S ,4 S ,5 S ,6 S )-4,5,6-trihydroxy-3- (hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl β- D -glucopyranoside .
Synthesis Analysis
The synthesis of Validamycins involves the production of validoxylamine A, the core structure and intermediate of Validamycin A . The chemical synthesis of validamycin and its intermediates, including valienamine, validamine, valiolamine, and validoxylamines, is reviewed in the literature .Molecular Structure Analysis
Validoxylamine A, the core structure and intermediate of Validamycin A, consists of two C7-cyclitol units connected by a rare C-N bond . The molecular formula of Validamycin is C20H35NO13 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The final step in Validamycin A biosynthesis is the attachment of glucose to the precursory validoxylamine A by the action of the glycosyltransferase VldK (ValG) .Physical and Chemical Properties Analysis
Validamycin A is a colorless hydrophilic powder. It does not show a sharp melting point; it softens about 100°C and decomposes about 135°C . The molecular weight of Validamycin is 497.50 g/mol .Scientific Research Applications
Inhibition of Fungal Diseases and Toxin Production
Validamycins are extensively used to control plant diseases caused by Rhizoctonia spp. Notably, validamycin has been found effective in controlling Fusarium head blight caused by Fusarium graminearum. It inhibits the synthesis of deoxynivalenol, a mycotoxin, by decreasing trehalase activity and the production of glucose and pyruvate. Additionally, validamycin induces resistance in wheat against F. graminearum, enhancing pathogenesis-related genes PR1, PR2, and PR5 in wheat (Li et al., 2019).
Validamycin as an Agricultural Antibiotic
Validamycin is recognized as a significant agricultural antibiotic due to its excellent control effect, low cost, and low toxicity. It has been widely used in Asia for decades as a protectant against diseases in rice and wheat (Chen et al., 2017).
Bio-safety Assessment in Soil
Studies on the bio-safety of validamycin formulations have shown that it is a low-toxicity material that can be easily degraded by certain bacteria. This makes it a favorable choice in agriculture, but the widespread use of validamycin necessitates assessment of its effects on agro-ecosystems, particularly on soil microbial communities and soil enzyme activity (Qian et al., 2007).
Impact on Insect Pests
Validamycin significantly inhibits trehalase activity and chitin synthesis in insects like Diaphorina citri, causing abnormal phenotypes. This indicates its potential utility in controlling agricultural pests (Yu et al., 2020).
Analysis and Detection Methods
There have been developments in methods for determining validamycin A, a component of the antibiotic validamycin complex. This includes techniques like capillary zone electrophoresis with indirect UV detection, which offer advantages over other methods in terms of efficiency and accuracy (He et al., 2003).
Biosynthetic Gene Cluster and Production Optimization
Research into the gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus has paved the way for a deeper understanding of its biosynthesis. This knowledge is crucial for enhancing production and developing new antibiotic compounds (Yu et al., 2005). Additionally, optimizing the fermentation process and genetic engineering of the biosynthetic gene cluster have significantly improved the production of validamycin A (Zhou et al., 2014).
Environmental Monitoring
There's also a focus on developing methods for estimating validamycin residue in various matrices like grain, paddy husk, and soil, which is essential for monitoring food safety and environmental pollution (Subudhi et al., 2019).
Mechanism of Action
Target of Action
Validamycins, specifically Validamycin A (VAL-A), are C7N aminocyclitol antibiotics produced by Streptomyces hygroscopicus var. jinggangensis 5008 . The primary target of this compound is the enzyme trehalase . Trehalase is found in both insects and fungi, and this compound have been shown to have a potent inhibitory effect on several trehalases .
Mode of Action
This compound inhibit the activity of trehalase, an enzyme that hydrolyzes trehalose, a type of sugar that is a key energy source for many organisms . By inhibiting trehalase, this compound disrupt the energy metabolism of the organism, leading to its death .
Biochemical Pathways
This compound affect multiple biochemical pathways. Apart from inhibiting trehalase activity, this compound also downregulate genes involved in metabolic processes, ribosome biogenesis, and pathogenicity in the fungus Rhizoctonia cerealis . KEGG pathway analysis further showed that this compound affected genes related to the MAPK signaling pathway, with a significant decrease in ribosome synthesis and assembly .
Pharmacokinetics
It is known that this compound are used as fungicides in agriculture, suggesting that they have good environmental stability and bioavailability .
Result of Action
The inhibition of trehalase by this compound leads to the suppression of fungal growth, resulting in pesticidal effects . Additionally, this compound also affect the ribosome synthesis and MAPK pathways of R. cerealis, further contributing to the suppression of fungal growth .
Action Environment
The production of this compound is thermo-regulated. A high yield of this compound is achieved by culturing the strain at 37°C, rather than at 30°C for normal growth and sporulation . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Validamycin A interacts with various enzymes and proteins. At 37°C, a glutamate dehydrogenase was transcriptionally up-regulated, and further proved its involvement in validamycin production . This suggests that validamycin A may interact with enzymes involved in nitrogen metabolism.
Cellular Effects
Validamycin A has significant effects on various types of cells and cellular processes. For instance, it has been shown to have potent inhibitory activity against the enzyme trehalase of Rhizoctonia solani, a fungal pathogen . This suggests that validamycin A can influence cell function by inhibiting specific enzymes.
Molecular Mechanism
The molecular mechanism of validamycin A involves interactions with biomolecules and changes in gene expression. For example, GlnR, a global regulator in nitrogen metabolism, is specifically associated with the valK-valA intergenic promoter region, which is involved in validamycin A biosynthesis . This suggests that validamycin A exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of validamycin A change over time in laboratory settings. For instance, a shift from 30°C to 37°C significantly enhances validamycin production . This suggests that validamycin A has a certain degree of stability and may have long-term effects on cellular function.
Metabolic Pathways
Validamycin A is involved in several metabolic pathways. For instance, it has been shown that the sedoheptulose 7-phosphate from the pentose phosphate pathway and β-D-glucose are the precursors for validamycin A biosynthesis . This suggests that validamycin A interacts with enzymes involved in these metabolic pathways.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYYMUOCXVXNK-CSLFJTBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058073 | |
| Record name | Validamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |
| Record name | Validamycin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible at room temperature | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White powder | |
CAS No. |
37248-47-8 | |
| Record name | Validamycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Validamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Validamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALIDAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-135 °C (with decomp) | |
| Record name | VALIDAMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595744.png)
![Sodium (2R)-2,3-bis{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B6595750.png)
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595758.png)
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{3-[(pyridin-2-yl)disulfanyl]propanamido}ethyl phosphate](/img/structure/B6595759.png)
![Sodium (2S,8R,14Z,17Z,20Z,23Z)-2-azaniumyl-8-[(octadecanoyloxy)methyl]-5-oxido-5,10-dioxo-4,6,9-trioxa-5lambda~5~-phosphanonacosa-14,17,20,23-tetraen-1-oate](/img/structure/B6595767.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)
![3-(3-chloro-2-hydroxypropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B6595779.png)
![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)

![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)



![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)
